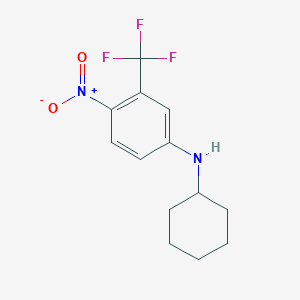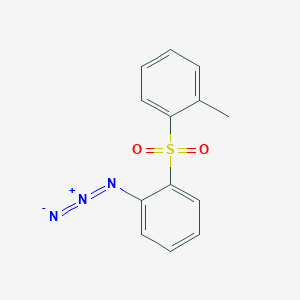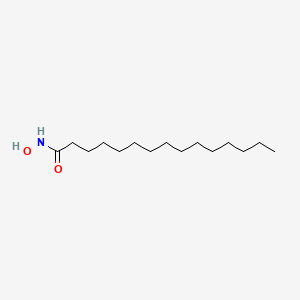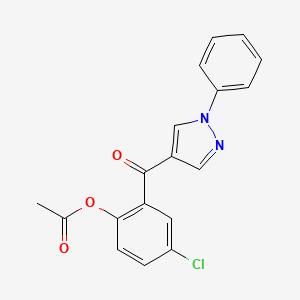
2,3,4,5-Tetrachloro-6-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrachloro-6-nitrobenzonitrile is an aromatic compound with the molecular formula C7Cl4N2O2. It is characterized by the presence of four chlorine atoms, one nitro group, and one nitrile group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-nitrobenzonitrile typically involves the nitration of 2,3,4,5-tetrachlorobenzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrachloro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are common methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzonitriles with various functional groups replacing the chlorine atoms.
Reduction: The primary product is 2,3,4,5-tetrachloro-6-aminobenzonitrile.
Oxidation: The products depend on the specific oxidizing agent and conditions used but can include carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2,3,4,5-Tetrachloro-6-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients (APIs) due to its unique chemical properties.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound is studied for its potential use in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrachloro-6-nitrobenzonitrile involves its interaction with various molecular targets. The nitro group and chlorine atoms contribute to its reactivity and ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or disruption of cellular processes, making it useful in pharmaceutical and agrochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetrachloronitrobenzene
- 1,2,4,5-Tetrachloro-3-nitrobenzene
- 2,3-Dichloro-6-nitrobenzonitrile
Uniqueness
2,3,4,5-Tetrachloro-6-nitrobenzonitrile is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. The presence of both electron-withdrawing nitro and nitrile groups enhances its reactivity and potential for diverse chemical transformations.
Propriétés
Numéro CAS |
61188-17-8 |
|---|---|
Formule moléculaire |
C7Cl4N2O2 |
Poids moléculaire |
285.9 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-nitrobenzonitrile |
InChI |
InChI=1S/C7Cl4N2O2/c8-3-2(1-12)7(13(14)15)6(11)5(10)4(3)9 |
Clé InChI |
RUEXKAHPMLPNRB-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)






![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)
